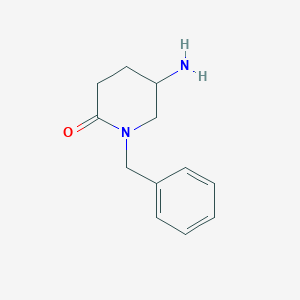

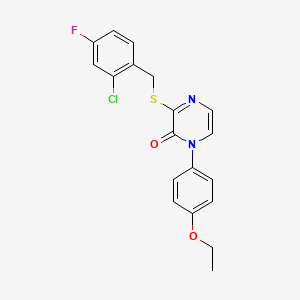

![molecular formula C20H18N2O2S B2534471 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide CAS No. 439120-53-3](/img/structure/B2534471.png)

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its thiophene and benzamide components. Thiophene derivatives are known for their various pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities . Benzamides, on the other hand, are recognized for their potential in drug design due to their bioactive properties .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For example, the crystal structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was determined to crystallize in the monoclinic system, with specific lattice constants and space group . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), providing insights into the electronic properties such as HOMO and LUMO energies .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including substitution reactions. For instance, the nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, demonstrating the reactivity of the thiophene ring . Additionally, thiophene derivatives can be functionalized with different groups, leading to a wide array of compounds with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's reactivity towards electrophiles or nucleophiles . The crystal packing of these compounds can involve hydrogen bonding, π-π, and CH-π interactions, which contribute to the stability of the structure .

Applications De Recherche Scientifique

Heterocyclic Synthesis

Research into the synthetic applications of thiophene-2-carboxamide derivatives has revealed their potential in generating a wide range of heterocyclic compounds. For instance, studies have shown that thiophene-2-carboxamide can be used to synthesize pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives through reactions with nitrogen nucleophiles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This versatility underscores the compound's role in developing new materials with potential applications in various domains, including pharmaceuticals and agrochemicals.

Inhibition of Cholinesterases

Thiophene-2-carboxamide-based benzohydrazide derivatives have been explored for their inhibitory effects on cholinesterases, a class of enzymes involved in neurotransmitter breakdown. These derivatives have shown promising results as dual inhibitors of butyrylcholinesterase and acetylcholinesterase, with potential implications for treating neurodegenerative diseases such as Alzheimer's (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021). The findings suggest that modifying the thiophene-2-carboxamide scaffold can lead to the development of effective therapeutic agents for managing cognitive disorders.

Antibacterial and Antifungal Activities

The exploration of thiophene-2-carboxamide derivatives for their antibacterial and antifungal properties has yielded compounds with significant bioactivity. Research demonstrates that certain derivatives exhibit pronounced effects against a range of microbial pathogens, indicating their potential as leads for developing new antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003). This application is particularly relevant in the context of rising antibiotic resistance, highlighting the need for novel compounds with unique mechanisms of action.

Drug Development for Neurological and Cardiovascular Conditions

Further research into thiophene-2-carboxamide derivatives has shown their utility in developing treatments for conditions ranging from arrhythmias to anxiety. Synthesis of novel thiophene derivatives based on this scaffold has led to compounds with antiarrhythmic, serotonin antagonist, and antianxiety activities, offering new avenues for therapeutic intervention in both neurological and cardiovascular domains (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Mécanisme D'action

Target of Action

The primary target of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is the γ-Aminobutyric acid (GABA) receptors . These receptors are an important target for existing insecticides .

Mode of Action

This compound inhibits GABA receptors by binding to a site distinct from the site for fiproles . It acts as a partial, but potent, inhibitor of GABA channel blockers .

Biochemical Pathways

The compound affects the GABAergic pathway, which is involved in inhibitory neurotransmission . By inhibiting GABA receptors, it disrupts the normal functioning of these receptors, leading to a variety of downstream effects.

Result of Action

The inhibition of GABA receptors by this compound leads to a disruption in the normal functioning of these receptors . This disruption can lead to a variety of molecular and cellular effects, depending on the specific biological system in which these receptors are involved.

Propriétés

IUPAC Name |

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14-7-9-15(10-8-14)13-21-20(24)18-17(11-12-25-18)22-19(23)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQSISWNMLFFDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

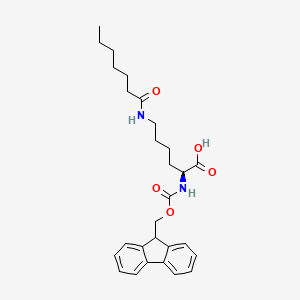

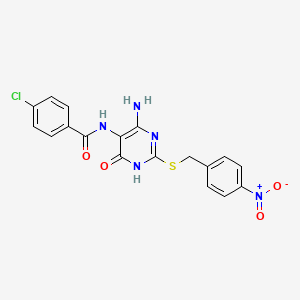

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

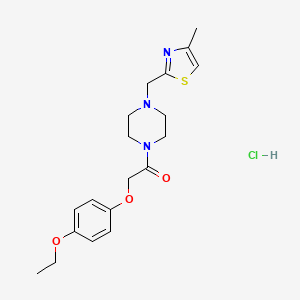

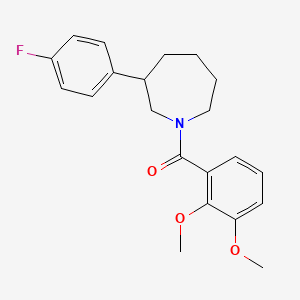

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

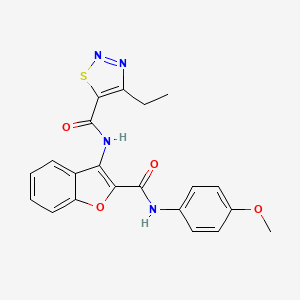

![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)

![[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2534407.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534409.png)